2-(4-(isopropylthio)phenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
Description
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Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-15(2)27-20-6-4-16(5-7-20)9-21(26)23-11-17-8-18(12-22-10-17)19-13-24-25(3)14-19/h4-8,10,12-15H,9,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWHVOLOLRAMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(isopropylthio)phenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide , often referred to as compound X , is a synthetic organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of compound X can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C20H25N3OS
- Molecular Weight: 357.50 g/mol
Compound X's biological activity is attributed to its interaction with various molecular targets, primarily enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms Include:
-
Inhibition of Enzymatic Activity:
- Compound X has been shown to inhibit specific kinases, which play crucial roles in cell proliferation and survival.
- The presence of the pyrazole and pyridine moieties enhances binding affinity to these targets.
- Modulation of Inflammatory Pathways:
- Antimicrobial Properties:
Biological Activity Data
The following table summarizes the biological activities observed for compound X based on recent studies:
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that compound X effectively induced apoptosis through the activation of caspase pathways. The IC50 values varied significantly across different cell lines, indicating selective cytotoxicity.
Case Study 2: Inflammatory Response Modulation
In an animal model, administration of compound X resulted in a marked reduction in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent. Histological analysis revealed decreased leukocyte infiltration in treated tissues compared to controls.
Q & A
Q. Basic Research Focus
- 1H NMR : Assign peaks for the pyrazole (δ 7.5–8.0 ppm), pyridine (δ 8.5–9.0 ppm), and isopropylthio group (δ 1.2–1.4 ppm) .
- LC-MS : Confirm molecular weight ([M+H]+ expected for C₂₁H₂₆N₄OS: 392.18) and detect impurities .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
Advanced Tip : Use high-resolution mass spectrometry (HRMS) for unambiguous molecular formula confirmation .
How can computational methods predict the biological targets and mechanisms of action for this compound?
Q. Advanced Research Focus
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, leveraging the pyridine and pyrazole moieties as hydrogen-bond donors/acceptors .
- PASS Program : Predict antimicrobial or anticancer activity based on structural similarity to triazole derivatives with known bioactivity .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.2) and cytochrome P450 interactions to prioritize in vitro testing .
Data Contradiction Example : If docking suggests strong binding but in vitro assays show low activity, re-evaluate protonation states or solvation effects in simulations .
What strategies resolve discrepancies between in vitro bioactivity and in vivo efficacy for this compound?
Q. Advanced Research Focus
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and membrane permeability (Caco-2 assay) to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., oxidative degradation of the thioether group) .
- Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and tissue targeting .
Case Study : A derivative with poor aqueous solubility (<0.1 mg/mL) showed improved efficacy when co-administered with cyclodextrin .
How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Q. Advanced Research Focus
- Pyrazole Modification : Replace the 1-methyl group with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions with target proteins .
- Thioether Replacement : Substitute isopropylthio with sulfone or sulfonamide groups to improve metabolic stability .
- Acetamide Linker : Introduce heteroatoms (e.g., oxygen) or rigid spacers (e.g., proline) to optimize binding conformation .
Q. SAR Table :
| Modification Site | Example Substituent | Observed Effect | Reference |
|---|---|---|---|
| Pyrazole (C1) | Cyclopropyl | ↑ Selectivity | |
| Thioether (S) | Sulfone | ↑ Stability | |
| Acetamide (N) | Hydroxyproline | ↑ Bioavailability |
What experimental controls are critical when assessing this compound’s cytotoxicity in cell-based assays?
Q. Basic Research Focus
- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid nonspecific cell death .
- Positive Controls : Include cisplatin (for apoptosis) and doxorubicin (for DNA damage) to validate assay sensitivity .
- Off-Target Checks : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .
Advanced Note : Combine with ROS scavengers (e.g., NAC) to determine if cytotoxicity is oxidative-stress-dependent .
How do crystallographic data inform the compound’s reactivity and interaction with biological targets?
Q. Advanced Research Focus
- X-ray Diffraction : Resolve bond angles (e.g., C-S-C ~105°) and planarity of the pyridine-pyrazole system to predict π-π stacking potential .
- Electron Density Maps : Identify regions susceptible to nucleophilic attack (e.g., carbonyl groups) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to guide co-crystallization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
